molecular formula C8H5F3O3 B11823515 (2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid

(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid

Cat. No.: B11823515
M. Wt: 206.12 g/mol
InChI Key: IKLGRHFMGVKLEN-SSDOTTSWSA-N
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Description

(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of a hydroxy group and a trifluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable nucleophile under controlled conditions. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the hydroxy group participates in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14)/t7-/m1/s1

InChI Key

IKLGRHFMGVKLEN-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)[C@H](C(=O)O)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)O

Origin of Product

United States

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